
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene (CFN-TCMB) is a halogenated aromatic compound that has recently gained attention in the scientific community due to its unique properties. It has been used in various applications, from catalytic reactions and synthetic organic chemistry to biochemistry and drug development. CFN-TCMB has been found to have a variety of biochemical and physiological effects, which can be beneficial for laboratory experiments.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene has been used in a variety of scientific research applications, including catalytic reactions, synthetic organic chemistry, and biochemistry. In catalytic reactions, this compound has been used as a catalyst for the synthesis of organic compounds, such as amides and esters. In synthetic organic chemistry, this compound has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In biochemistry, this compound has been used in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene is not fully understood, although it is believed to involve the formation of a complex between the compound and the substrate. This complex is believed to be stabilized by hydrogen bonding and other non-covalent interactions. The complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules that are involved in inflammation and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene in laboratory experiments are its high yields, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. The main limitation of using this compound is that it is not very stable and may degrade over time.
Orientations Futures
The potential future directions for 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene include further research into its mechanism of action, its application in drug development, and its potential use as a catalyst for the synthesis of organic compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its stability could lead to the development of novel methods for its synthesis and use.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-5(13(14)15)6(2-4(3)12)16-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSPBMEYAAVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




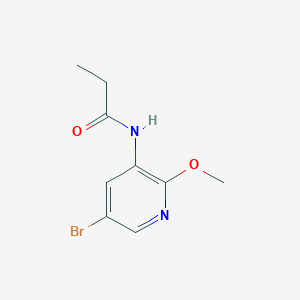
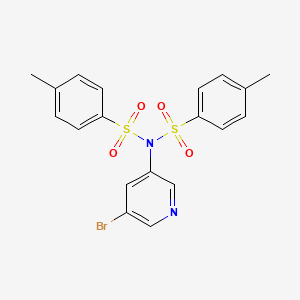
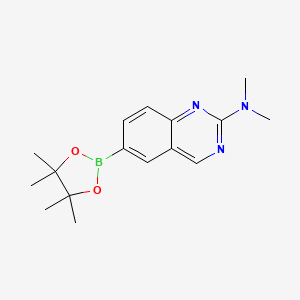
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)


![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)
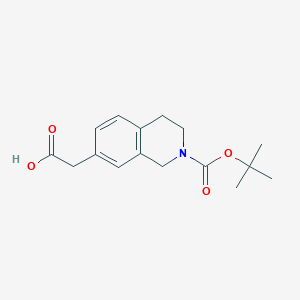
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)
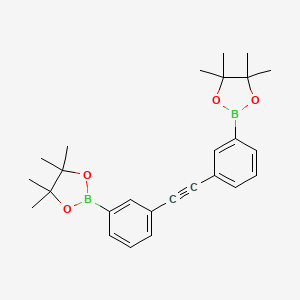
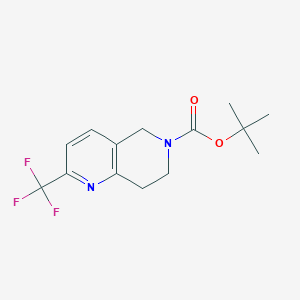
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)